1-Benzyl-1H-pyrazole-4-boronic acid
Overview
Description
1-Benzyl-1H-pyrazole-4-boronic acid is an organic compound with the molecular formula C10H11BN2O2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyrazole ring substituted with a benzyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
1-Benzyl-1H-pyrazole-4-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties could potentially impact its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant , which suggests that the compound can perform effectively in a variety of environments.
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-pyrazole-4-boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nature of these interactions often involves the formation of transient complexes with enzymes, which can catalyze the coupling reactions. Additionally, this compound can interact with other biomolecules such as nucleic acids and lipids, influencing their structure and function .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in signal transduction pathways. Furthermore, this compound can affect the transcriptional activity of certain genes, thereby impacting gene expression profiles. These changes can result in modifications to cellular metabolism, including alterations in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for the compound’s biochemical activity and its ability to modulate various cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of by-products that can influence its activity. In in vitro studies, the stability of this compound is often assessed under different conditions to determine its shelf life and optimal storage conditions. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ dysfunction. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux, leading to changes in the levels of specific metabolites. For example, it may interact with enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids. These interactions can result in alterations in the concentration of metabolic intermediates, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its proper distribution within the cellular environment. The compound’s localization can influence its activity and function, as it may accumulate in specific cellular compartments or organelles. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole-4-boronic acid can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-4-iodo-1H-pyrazole with pinacol borane in the presence of a Grignard reagent such as isopropylmagnesium chloride. The reaction is typically carried out in tetrahydrofuran at low temperatures (around -10°C) and then allowed to proceed at room temperature for several hours. The product is then isolated through extraction and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of boronic acid synthesis apply. These often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-1H-pyrazole-4-boronic acid participates in various chemical reactions, including:
1. Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds. The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base, typically potassium carbonate. The reaction proceeds under mild conditions and produces biaryl or vinyl-aryl compounds .
2. Oxidation and Reduction:
3. Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
- Palladium catalysts (e.g., Pd(PPh3)4)
- Bases such as potassium carbonate or sodium hydroxide
- Solvents like tetrahydrofuran or dimethylformamide
Major Products:
- Biaryl compounds (from Suzuki-Miyaura coupling)
- Boronic esters (from oxidation)
- Various substituted pyrazoles (from substitution reactions)
Scientific Research Applications
1-Benzyl-1H-pyrazole-4-boronic acid has several applications in scientific research:
1. Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
2. Medicinal Chemistry: The compound is explored for its potential biological activities and as a precursor in the synthesis of biologically active molecules.
3. Material Science: It is used in the development of new materials with specific properties, such as polymers and catalysts.
4. Chemical Biology: The compound is utilized in the study of biological systems, particularly in the development of probes and sensors for detecting various biomolecules .
Comparison with Similar Compounds
- 1H-Pyrazole-4-boronic acid
- 1-Methyl-1H-pyrazole-4-boronic acid
- 1-Benzyl-1H-pyrazole-4-carboxylic acid
Uniqueness: The presence of the benzyl group in 1-Benzyl-1H-pyrazole-4-boronic acid imparts unique reactivity and properties compared to other pyrazole boronic acids. This substitution can influence the compound’s solubility, stability, and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(1-benzylpyrazol-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8,14-15H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNAIAOHYPDQQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391716 | |
Record name | 1-Benzyl-1H-pyrazole-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852362-22-2 | |
Record name | 1-Benzyl-1H-pyrazole-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-1H-pyrazole-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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